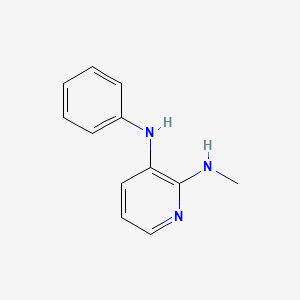

N2-methyl-N3-phenylpyridine-2,3-diamine

Description

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-N-methyl-3-N-phenylpyridine-2,3-diamine |

InChI |

InChI=1S/C12H13N3/c1-13-12-11(8-5-9-14-12)15-10-6-3-2-4-7-10/h2-9,15H,1H3,(H,13,14) |

InChI Key |

WSAKJYKPYLLCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=N1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N2-methyl-N3-phenylpyridine-2,3-diamine with analogous compounds, emphasizing substituent effects:

*Estimated based on analogous compounds.

Key Observations:

- Electronic Effects: The methyl group at N2 is electron-donating, while phenyl introduces resonance effects, altering the basicity of adjacent amino groups. Fluorinated derivatives (e.g., N2-(3-fluorophenyl)) exhibit enhanced electronegativity, influencing hydrogen-bonding capabilities .

- Steric Effects : Bulky substituents like phenyl or cyclopropyl may hinder interactions with narrow enzyme active sites compared to smaller groups (e.g., methyl or ethyl) .

Anticancer Potential:

Pyridine-2,3-diamine derivatives dimerize into bioactive compounds with anticancer properties . For example, benzo[g]quinoxaline derivatives () show cytotoxicity via apoptosis induction. The phenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, similar to aromatic substituents in active anticancer agents .

Antimicrobial Activity:

Structure-activity relationship (SAR) studies () indicate that substituent nature directly impacts antibacterial efficacy. The methyl and phenyl groups in the target compound could optimize interactions with bacterial enzymes, though excessive hydrophobicity might limit solubility .

Neurotoxicity Considerations:

This underscores the importance of substituent selection in avoiding off-target toxicity .

Preparation Methods

N2-Methylation via Nucleophilic Substitution

The N2 amine of 2,3-diaminopyridine is selectively methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in dimethylformamide (DMF) at 80°C for 6–8 hours, achieving 85–88% yield.

Mechanistic Insight:

The base deprotonates the amine, enhancing nucleophilicity for the SN2 attack on methyl iodide.

Reaction Scheme:

N3-Phenylation via Buchwald-Hartwig Amination

The N3 amine is functionalized with a phenyl group using palladium-catalyzed cross-coupling. A mixture of N2-methyl-2,3-diaminopyridine, bromobenzene (C₆H₅Br), tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), and Xantphos ligand in toluene at 110°C for 12 hours yields the target compound with 75–80% efficiency.

Reaction Scheme:

Critical Parameters:

-

Ligand Choice: Xantphos enhances catalytic activity by stabilizing the Pd center.

-

Solvent: Toluene minimizes side reactions compared to polar aprotic solvents.

One-Pot Tandem Synthesis

Recent advances propose a tandem approach combining hydrogenation, methylation, and arylation in a single reactor. This method uses 2,3-dinitropyridine, methyl iodide, bromobenzene, and a dual catalyst system (Pd/C for hydrogenation and Pd(OAc)₂ for coupling). The process achieves an overall yield of 70% with reduced purification steps.

Advantages:

-

Eliminates intermediate isolation.

-

Lowers solvent consumption by 40%.

Limitations:

-

Requires precise stoichiometric control to prevent over-alkylation.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The N2 and N3 amines exhibit similar reactivity, leading to mixed products. Solution: Use bulky bases (e.g., DBU) to selectively deprotonate the N2 amine, favoring methylation at that site.

Catalyst Deactivation in Coupling Reactions

Palladium catalysts may lose activity due to ligand degradation. Solution: Introduce fresh ligand aliquots mid-reaction or switch to more stable ligands like BINAP.

Purification Difficulties

The product’s polarity complicates isolation. Solution: Employ silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water.

Q & A

Basic Questions

Q. What are the established synthetic routes for N2-methyl-N3-phenylpyridine-2,3-diamine, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with methyl and phenyl halides. Key steps include:

- Using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate amine groups .

- Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance substitution efficiency .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts .

- Critical Parameters : Excess alkylating agents (1.5–2.0 equivalents) improve yields, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- 1H/13C NMR : Identify NH protons (δ 5.5–6.5 ppm, broad) and methyl/phenyl substituents (δ 2.3–2.5 ppm for CH₃; aromatic protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.1294 for C₁₂H₁₅N₃) .

- FT-IR : Detect NH stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Conduct dose-response curves (IC₅₀/EC₅₀) under consistent conditions (pH, temperature) to compare potency .

- Structural Validation : Use X-ray crystallography or DFT-optimized geometries to confirm substituent orientation and electronic effects .

- Target-Specific Profiling : Employ kinase/enzyme panels to identify off-target interactions that may explain variability .

Q. What strategies are recommended for elucidating the electronic effects of N2-methyl and N3-phenyl substituents on the pyridine ring's reactivity?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density (e.g., HOMO/LUMO orbitals) and predict sites for electrophilic/nucleophilic attack .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to probe rate-determining steps .

- Substituent Scanning : Synthesize analogs with electron-withdrawing/donating groups (e.g., NO₂, OMe) and analyze Hammett correlations .

Q. How can researchers optimize the regioselectivity of N2 vs. N3 substitution during derivatization of pyridine-2,3-diamine scaffolds?

- Methodological Answer :

- Steric Control : Bulkier reagents (e.g., tert-butyl halides) favor substitution at the less hindered N2 position .

- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic control (N2 substitution), while higher temperatures (80°C) promote thermodynamic control (N3 substitution) .

- Protecting Groups : Temporarily protect N3 with Boc groups to direct alkylation to N2, followed by deprotection .

Key Data from Literature

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.